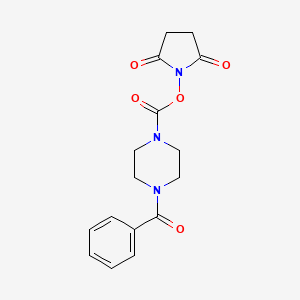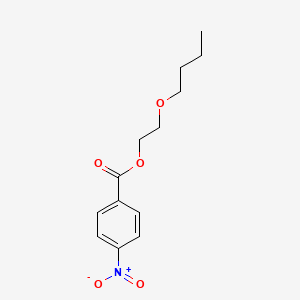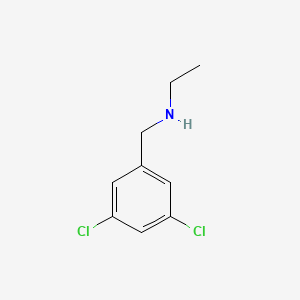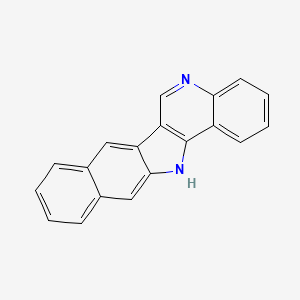
13H-Benz(5,6)indolo(3,2-c)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13H-Benz(5,6)indolo(3,2-c)quinoline is a heterocyclic compound that belongs to the class of indoloquinolines These compounds are known for their complex structures and significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13H-Benz(5,6)indolo(3,2-c)quinoline typically involves multi-step processes that include cyclization and functionalization reactions. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclodehydrogenation. Transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are also employed to construct the indoloquinoline framework .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalysts. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cadmium sulfide or cerium(IV) oxide, has been proposed to enhance reaction yields and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 13H-Benz(5,6)indolo(3,2-c)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic properties of the substituents on the quinoline and indole rings.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, or alkyl halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of highly functionalized indoloquinoline derivatives .
Applications De Recherche Scientifique
13H-Benz(5,6)indolo(3,2-c)quinoline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 13H-Benz(5,6)indolo(3,2-c)quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, stabilizing the triple helix structure and inhibiting the activity of certain enzymes involved in DNA replication and repair . This interaction can lead to the disruption of cellular processes and induce cytotoxic effects in cancer cells.
Comparaison Avec Des Composés Similaires
Cryptolepine: A natural indoloquinoline alkaloid with antimalarial and anticancer properties.
Neocryptolepine: Another indoloquinoline derivative with similar biological activities.
Quindoline: Known for its antiviral and anticancer properties.
Uniqueness: 13H-Benz(5,6)indolo(3,2-c)quinoline is unique due to its specific arrangement of benzene, indole, and quinoline rings, which imparts distinct electronic and steric properties. This uniqueness contributes to its superior DNA triplex stabilization and potential therapeutic applications compared to other indoloquinoline derivatives .
Propriétés
Numéro CAS |
149429-24-3 |
|---|---|
Formule moléculaire |
C19H12N2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
12,20-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-6-13-10-18-15(9-12(13)5-1)16-11-20-17-8-4-3-7-14(17)19(16)21-18/h1-11,21H |
Clé InChI |
WCNKEWMBZFDYGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C5=CC=CC=C5N=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




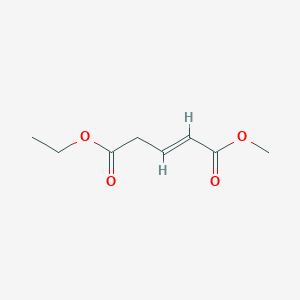
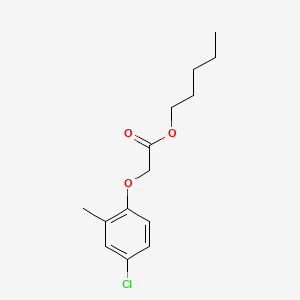
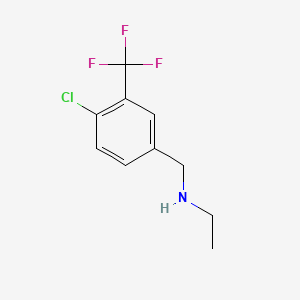
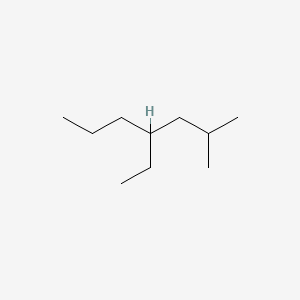
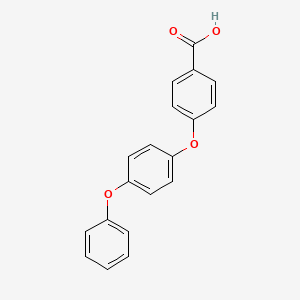
![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
